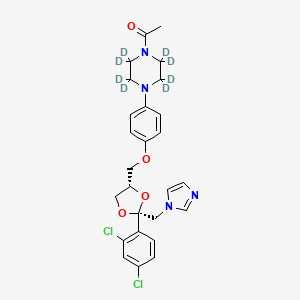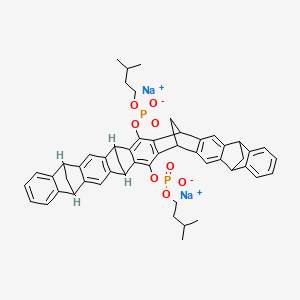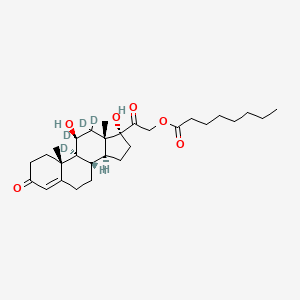
Hydrocortisone 21-octanoate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocortisone 21-octanoate-d4 is a deuterated form of hydrocortisone 21-octanoate. It is a synthetic glucocorticoid used primarily in scientific research. The compound is labeled with deuterium, which makes it useful in various analytical techniques, such as mass spectrometry, to study the pharmacokinetics and metabolism of hydrocortisone derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of hydrocortisone 21-octanoate-d4 involves the esterification of hydrocortisone with octanoic acid in the presence of a deuterium source. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The deuterium labeling is achieved by using deuterated reagents or solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the incorporation of deuterium at specific positions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Hydrocortisone 21-octanoate-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be hydrolyzed to yield hydrocortisone and octanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Hydrolysis is typically carried out using aqueous acid or base.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include hydroxyl derivatives.
Substitution: Products include hydrocortisone and octanoic acid.
Aplicaciones Científicas De Investigación
Hydrocortisone 21-octanoate-d4 is widely used in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of hydrocortisone derivatives.
Biology: Employed in studies of steroid metabolism and hormone regulation.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of hydrocortisone.
Industry: Applied in the development of new glucocorticoid drugs and formulations.
Mecanismo De Acción
Hydrocortisone 21-octanoate-d4 exerts its effects by binding to the glucocorticoid receptor. This binding leads to the translocation of the receptor-ligand complex into the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: The non-deuterated form of the compound.
Hydrocortisone 21-acetate: An ester derivative with acetate instead of octanoate.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties .
Uniqueness
Hydrocortisone 21-octanoate-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies. This property is not present in non-deuterated analogs, making this compound a valuable tool in research .
Propiedades
Fórmula molecular |
C29H44O6 |
|---|---|
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] octanoate |
InChI |
InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1/i17D2,23D,26D |
Clave InChI |
VWVPRYMOFYIOOZ-IESZJFDPSA-N |
SMILES isomérico |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCCCCCC)O |
SMILES canónico |
CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
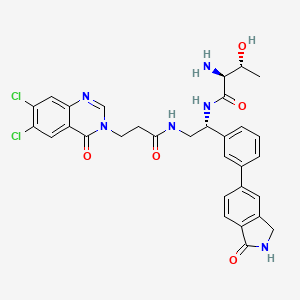

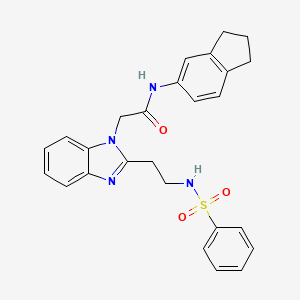
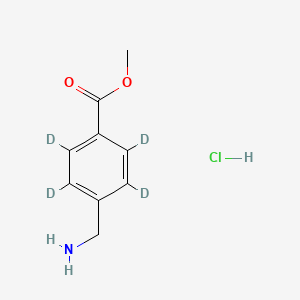
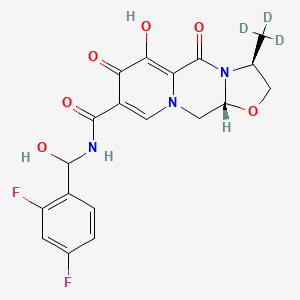
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
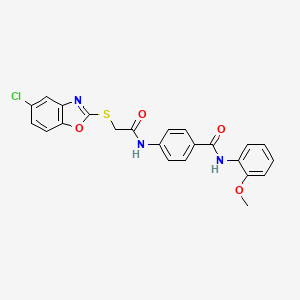
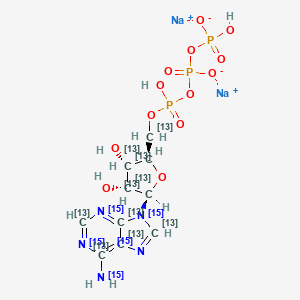
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
